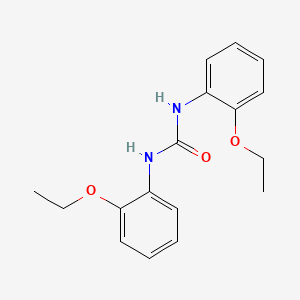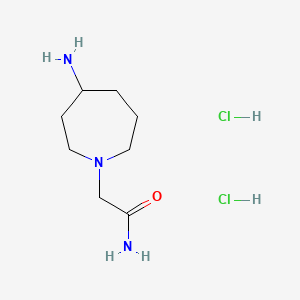![molecular formula C5H3FN4 B13462196 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13462196.png)
6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that features a triazole ring fused to a pyridazine ring with a fluorine atom at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the cyclization of 2-hydrazinopyrazine with orthoesters, followed by catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalable and eco-friendly synthetic routes mentioned above could potentially be adapted for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom and the triazole ring makes it reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Conditions such as microwave irradiation and catalytic hydrogenation are often employed .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.
Aplicaciones Científicas De Investigación
6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine has a wide range of applications in scientific research. In medicinal chemistry, it is investigated for its potential as an inhibitor of various enzymes and receptors, including c-Met and VEGFR-2 kinases . It also shows promise in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, this compound is used in material sciences for its unique structural properties .
Mecanismo De Acción
The mechanism of action of 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of c-Met and VEGFR-2 kinases, leading to the suppression of cell proliferation and angiogenesis . Molecular docking studies have shown that this compound can bind to these proteins, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine include other triazole-fused heterocycles such as 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[4,3-a]pyrazines . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness: What sets this compound apart is the presence of the fluorine atom at the 6th position, which can significantly influence its reactivity and biological activity. This unique structural feature makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C5H3FN4 |
|---|---|
Peso molecular |
138.10 g/mol |
Nombre IUPAC |
6-fluoro-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C5H3FN4/c6-4-1-2-5-7-3-8-10(5)9-4/h1-3H |
Clave InChI |
MMYZYUPJQFBKSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN2C1=NC=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13462113.png)





![Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13462176.png)


amine hydrochloride](/img/structure/B13462191.png)

![1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13462200.png)
![methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine](/img/structure/B13462201.png)

